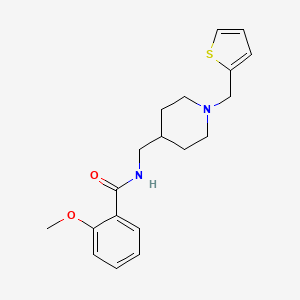

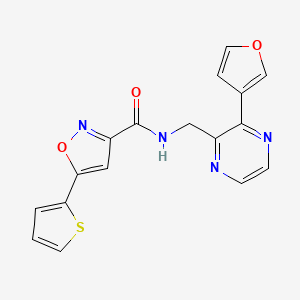

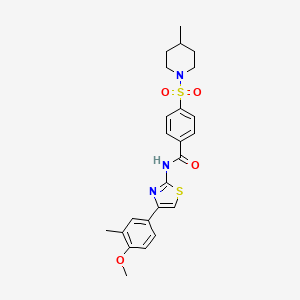

2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule that belongs to the class of benzamide derivatives and has been synthesized using various methods.

Scientific Research Applications

Serotonin 4 Receptor Agonist for Gastrointestinal Motility

A series of benzamide derivatives, including those structurally related to 2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide, have been synthesized and evaluated for their serotonin 4 (5-HT(4)) receptor agonist activity. These compounds demonstrated favorable pharmacological profiles for improving gastrointestinal motility. This research underscores the potential of such compounds in treating gastrointestinal disorders, although challenges such as low oral bioavailability due to poor intestinal absorption rates were noted (Sonda et al., 2003).

Anti-Inflammatory and Analgesic Agents

Compounds structurally related to 2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide have been synthesized and shown to possess significant anti-inflammatory and analgesic activities. These activities were attributed to their ability to inhibit cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2), highlighting their potential as new therapeutic agents for managing pain and inflammation (Abu‐Hashem et al., 2020).

Selective Serotonin 4 Receptor Agonists

Further studies on benzamide derivatives, closely related to the initial compound, have identified compounds with enhanced selectivity for the serotonin 4 (5-HT4) receptor. These derivatives were found to accelerate gastric emptying and increase the frequency of defecation, offering potential as novel prokinetic agents with reduced side effects due to minimized binding affinity for 5-HT3- and dopamine D2 receptors. This research indicates the therapeutic potential of these compounds in treating disorders of both the upper and lower gastrointestinal tract (Sonda et al., 2004).

Antibacterial and Antifungal Activities

Certain thiophene-3-carboxamide derivatives, which share structural features with 2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide, have demonstrated antibacterial and antifungal activities. These findings suggest the potential of such compounds in developing new antimicrobial agents (Vasu et al., 2005).

Radioiodinated Ligands for Serotonin Receptors

Research into radioiodinated ligands structurally similar to 2-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide has provided promising tracers for γ-emission tomography, specifically targeting serotonin-5HT2 receptors. These studies are crucial for advancing our understanding of receptor distribution and function in the brain (Mertens et al., 1994).

properties

IUPAC Name |

2-methoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-23-18-7-3-2-6-17(18)19(22)20-13-15-8-10-21(11-9-15)14-16-5-4-12-24-16/h2-7,12,15H,8-11,13-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKGHEIGRXMTJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride](/img/structure/B2598497.png)

![4-Bromo-1-[4-(difluoromethyl)phenyl]-3,5-dimethylpyrazole](/img/structure/B2598498.png)

![4-[(4-Ethylphenoxy)methyl]benzoic acid](/img/structure/B2598502.png)

![N-(4-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2598509.png)

![3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridine trifluoroacetate](/img/structure/B2598513.png)

![1-({1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}carbonyl)indoline](/img/structure/B2598519.png)